molecular formula C14H7F4NS B12932108 1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine CAS No. 643032-51-3

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine

Cat. No.: B12932108
CAS No.: 643032-51-3
M. Wt: 297.27 g/mol
InChI Key: URQHQYXNBCUGAB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine is a fluorinated acridine derivative characterized by four fluorine atoms at positions 1–4 of the acridine core and a methylsulfanyl (-SMe) group at position 5. Acridine derivatives are heterocyclic aromatic compounds with a planar tricyclic structure, often studied for their electronic properties, photostability, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

643032-51-3

Molecular Formula

C14H7F4NS

Molecular Weight

297.27 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-7-methylsulfanylacridine

InChI

InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3

InChI Key

URQHQYXNBCUGAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acridine core can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced acridine derivatives.

    Substitution: Functionalized acridine derivatives with various substituents.

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine with two closely related tetrahydroacridine derivatives from the evidence (Table 1). Key differences in substitution patterns, molecular properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison of Acridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Hydrogenation Key Applications
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine C₁₃H₁₁ClFN 235.69 Cl (9), F (7) Tetrahydro Pharmaceutical research
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine C₁₄H₁₃ClFN 249.71 Cl (9), F (8), CH₃ (7) Tetrahydro Pharmaceuticals, materials science
This compound C₁₄H₉F₄NS* ~299.29* F (1–4), -SMe (7) Non-hydrogenated Hypothesized: Electronics, drug design

*Calculated molecular weight based on standard atomic masses.

Key Comparison Points

Fluorine atoms enhance metabolic stability and lipophilicity, which are critical in drug design. Methylsulfanyl Group: The -SMe group at position 7 distinguishes the target compound from the chloro (Cl) and methyl (CH₃) substituents in the tetrahydroacridines.

Hydrogenation State The compounds in and are tetrahydroacridines (partially hydrogenated), which reduces aromaticity and may enhance solubility but limit conjugation-dependent applications (e.g., organic electronics). In contrast, the non-hydrogenated acridine core of the target compound retains full aromaticity, favoring applications in optoelectronics or as a DNA intercalator .

Molecular Weight and Complexity

  • The target compound’s higher molecular weight (~299.29 g/mol) compared to analogs (~235–250 g/mol) reflects its additional fluorine atoms and -SMe group. This increased complexity may pose synthetic challenges but could also enable unique interactions in supramolecular systems .

Applications Pharmaceuticals: The tetrahydroacridines in are highlighted as building blocks for drug synthesis, particularly for central nervous system (CNS) targets. The target compound’s fluorination and -SMe group could enhance blood-brain barrier penetration or target specificity .

Research Implications

While direct data on this compound are absent in the provided evidence, computational methods (e.g., density-functional theory from and ) could predict its electronic structure, reactivity, and thermodynamic properties .

Biological Activity

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine is a fluorinated acridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds known for their unique chemical properties and biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in medicinal chemistry.

The molecular formula of this compound is C13H8F4N2S, with a molecular weight of 300.27 g/mol. The IUPAC name reflects its structure and functional groups, which include multiple fluorine substituents and a methylthio group.

PropertyValue
Molecular FormulaC13H8F4N2S
Molecular Weight300.27 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorinated structure may enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. Research indicates that acridine derivatives can influence DNA intercalation and exhibit antimicrobial properties.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of acridine derivatives. For instance, research has shown that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study:
A study evaluated the antimicrobial efficacy of several acridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1632
Standard Antibiotic (e.g., Penicillin)816

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on various human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

Findings:
this compound exhibited dose-dependent cytotoxic effects with IC50 values indicating significant potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
A54920

Research Findings

Recent investigations have focused on the synthesis and modification of acridine derivatives to enhance their biological activities. For example:

  • Synthesis Approaches: Various synthetic routes have been explored to optimize yields and biological activity.
  • Structure-Activity Relationship (SAR): Studies indicate that modifications to the methylthio group can significantly alter the biological profile.

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